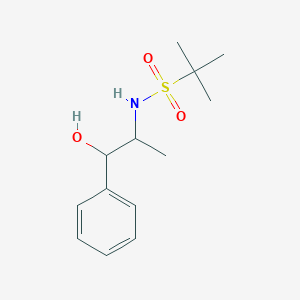

(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol

説明

Overview of (1S,2R)-2-tert-Butylsulfonylamino-1-phenyl-propan-1-ol

This compound is a chiral secondary alcohol featuring a tert-butylsulfonylamino group at the C2 position and a phenyl group at the C1 position. Its molecular formula is C₁₇H₂₉NO₃S , with a molecular weight of 339.45 g/mol . The compound’s stereochemistry is defined by the (1S,2R) configuration, which confers distinct spatial arrangements critical for its reactivity and interactions in asymmetric synthesis. Key physical properties include a density of 0.948 g/mL and a molar volume of 277.9 mL/mol , reflecting its compact yet sterically demanding structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₉NO₃S | |

| Molecular Weight | 339.45 g/mol | |

| Density | 0.948 g/mL | |

| Molar Volume | 277.9 mL/mol | |

| Stereochemistry | (1S,2R) | |

| SMILES Notation | CCCCN(CCCC)C@HC@@Hc₁ccccc₁ |

The tert-butylsulfonylamino group enhances the molecule’s stability and directs regioselective reactions, while the phenyl-propanol moiety contributes to π-π interactions in catalytic systems.

Historical Context and Discovery

The development of this compound aligns with advancements in stereoselective sulfonylation and chiral alcohol synthesis. While its exact discovery timeline remains undocumented, its structural analogs emerged prominently in the late 20th century alongside innovations in asymmetric catalysis. For instance, the Li group’s work on tert-butylsulfonyl-containing reagents for late-stage functionalization (e.g., 2-(tert-butylsulfonyl)-1-phenylpropan-1-one) laid foundational methodologies applicable to this compound’s synthesis. Additionally, the adoption of Stenotrophomonas maltophilia alcohol dehydrogenase (SmADH2) for high-yield chiral alcohol production reflects broader industrial trends that likely influenced its development.

Importance in Contemporary Chemical Research

This compound’s significance lies in three domains:

- Asymmetric Synthesis : Its chiral centers serve as templates for producing enantiomerically pure pharmaceuticals. For example, SmADH2-mediated reductions of ketones to chiral alcohols achieve space–time yields exceeding 7,488 g/L/day .

- Functional Group Compatibility : The tert-butylsulfonyl group resists oxidation and stabilizes intermediates, enabling use in multi-step syntheses. This is exemplified in Minisci alkylations, where analogous sulfonyl reagents generate alkyl radicals under photoredox conditions.

- Pharmaceutical Intermediates : Structural analogs, such as (2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)sulfonamide, demonstrate the scaffold’s utility in drug discovery.

Scope and Objectives of the Review

This review focuses on:

- Synthetic Pathways : Analysis of sulfonylation, stereoselective reduction, and kinetic resolution methods.

- Structural Analysis : Role of stereochemistry and substituents in reactivity.

- Applications : Use in catalysis, chiral auxiliaries, and pharmaceutical intermediates.

特性

分子式 |

C13H21NO3S |

|---|---|

分子量 |

271.38 g/mol |

IUPAC名 |

N-(1-hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3 |

InChIキー |

YSBWGRSXTWNADK-UHFFFAOYSA-N |

正規SMILES |

CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |

製品の起源 |

United States |

準備方法

Catalytic Asymmetric Synthesis

Henry Reaction with Chiral Amine Catalysts

The nitroaldol (Henry) reaction between benzaldehyde and nitroethane in the presence of chiral tertiary amines enables enantioselective formation of (1R,2S)-2-nitro-1-phenyl-1-propanol. For example:

- Conditions : Nitroethane, benzaldehyde, and triethylamine (17.1 g, 0.169 mol) reacted at -8°C for 2.25 hours yielded 8.30 g (96.9%) of nitro alcohol, with 74.1% (6.11 g) as the (1R,2S) isomer.

- Stereoselectivity : Lower temperatures (-10°C to 0°C) favor higher diastereomeric ratios (up to 80% (1R,2S)) due to reduced thermal racemization.

Table 1: Henry Reaction Optimization

| Catalyst | Temp (°C) | Yield (%) | (1R,2S) Isomer (%) |

|---|---|---|---|

| Triethylamine | -8 | 96.9 | 74.1 |

| Sodium hydroxide | 25 | 71.6 | 33.9 |

| Sodium bisulfite | 25 | 69.3 | 35.1 |

Reduction of Nitro Intermediates

The (1R,2S)-2-nitro-1-phenyl-1-propanol is reduced to (1R,2S)-2-amino-1-phenyl-1-propanol (norephedrine) using catalytic hydrogenation or metal-based reductants:

Oxime Formation and Reduction

Oxime Synthesis from 1-Phenyl-1-hydroxy-2-propanone

1-Phenyl-1-hydroxy-2-propanone reacts with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of bases (NaHCO₃ or NaOH) to form oximes:

Stereoselective Reduction of Oximes

Nickel-aluminum (Ni-Al) alloys selectively reduce oximes to erythro-2-amino-1-phenyl-1-propanol:

Enzymatic Transamination

Biocatalytic Synthesis Using Transaminases

Genetically engineered E. coli expressing (S)-aminotransferases convert L-phenylacetylcarbinol (L-PAC) to (1R,2S)-norephedrine:

- Substrates : Benzaldehyde, pyruvate, and L-alanine.

- Yield : 99% L-PAC conversion, followed by 92% transamination to norephedrine with >99% ee.

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Route | Chemical Route |

|---|---|---|

| Yield (%) | 92 | 85 |

| ee (%) | >99 | 80–95 |

| Byproduct Formation | <5% | 10–20% |

Sulfonylation of Amino Alcohols

tert-Butylsulfonyl Protection

(1R,2S)-2-amino-1-phenyl-1-propanol reacts with tert-butanesulfonyl chloride under Schotten-Baumann conditions:

Resolution Techniques

Diastereomeric Salt Formation

Racemic erythro-threo mixtures are resolved using chiral acids (e.g., L-tartaric acid):

Chiral Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers (α = 1.32).

化学反応の分析

科学研究における用途

(1S,2R)-2-tert-ブチルスルホニルアミノ-1-フェニルプロパン-1-オールは、科学研究において幅広い用途を持っています。

化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。

生物学: 化合物のキラル性は、酵素基質相互作用とタンパク質リガンド結合の研究において貴重です。

医学: 生物学的分子における特定のキラル中心を標的とする医薬品の合成における前駆体として役立ちます。

科学的研究の応用

Medicinal Chemistry

(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol is utilized as a chiral building block in the synthesis of pharmaceutical compounds. Its sulfonamide group enhances the compound's ability to interact with biological targets, making it a valuable intermediate in drug development.

Organic Synthesis

The compound serves as a precursor for various synthetic pathways, particularly in the formation of complex organic molecules. It can undergo transformations such as:

- Alkylation Reactions : The sulfonyl group allows for the generation of reactive intermediates that can participate in alkylation reactions under mild conditions.

| Reaction Type | Description |

|---|---|

| Alkylation | Generates alkyl radicals for functionalization of aromatics |

| Reduction | Can be reduced to yield amines or alcohols |

| Coupling | Participates in cross-coupling reactions to form carbon-carbon bonds |

Case Studies

Several studies highlight the utility of this compound in research:

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing antiviral agents targeting viral polymerases. The sulfonamide functionality was crucial for enhancing selectivity and potency against viral targets.

Case Study 2: Chiral Catalysis

Research has shown that this compound can act as a chiral auxiliary in asymmetric synthesis. It facilitated the production of enantiomerically enriched compounds with high yields.

作用機序

類似化合物の比較

類似化合物

- (1R,2S)-2-tert-ブチルスルホニルアミノ-1-フェニルプロパン-1-オール

- (1S,2R)-2-tert-ブチルスルホニルアミノ-1-フェニルエタノール

- (1S,2R)-2-tert-ブチルスルホニルアミノ-1-フェニルブタン-1-オール

ユニークさ

(1S,2R)-2-tert-ブチルスルホニルアミノ-1-フェニルプロパン-1-オールを他の類似化合物から際立たせるのは、ユニークな反応性と生物活性をもたらす特定の立体化学です。 tert-ブチルスルホニル基とフェニル基の両方が特定のキラル配置で存在することで、生物学的標的と選択的な相互作用が可能となり、研究と産業の両方の用途において貴重な化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol. Key differences in substituents, stereochemistry, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Impact: The tert-butylsulfonylamino group in the target compound confers higher polarity and oxidative stability compared to the tert-butylamino group in dihydro bupropion . This may reduce first-pass metabolism in vivo. The trifluoromethylthio substituent in CAS 1270385-18-6 enhances lipophilicity and resistance to enzymatic degradation, a trait absent in the target compound .

Stereochemical Specificity: The (1S,2R) configuration is conserved in dihydro bupropion and Parchem’s amino-propanol derivatives, suggesting shared enantioselective binding profiles . In contrast, (2S,1R)-2-amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol has inverted stereochemistry, likely altering its target affinity .

Pharmaceutical Relevance :

- Dihydro bupropion (CAS 102141-11-7) is validated for analytical method development and commercial drug production, indicating that the target compound’s sulfonyl analog could follow similar regulatory pathways .

- The absence of halogens (e.g., Cl, I) in the target compound may reduce toxicity risks compared to halogen-containing analogs .

Synthetic Utility: Parchem’s (1S,2R)-1-amino-1-[3-(tert-butyl)phenyl]propan-2-OL serves as a chiral building block, whereas the target compound’s sulfonyl group may necessitate specialized sulfonation steps .

生物活性

(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol is a chiral compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H21NO3S

- Molecular Weight : 271.3757 g/mol

- CAS Number : 1334595-60-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to various pharmacological effects. Specifically, it may act as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and fluid secretion in tissues.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is often associated with antibacterial effects, making this compound a candidate for further investigation in antimicrobial therapies.

- Anti-inflammatory Properties : Research suggests that sulfonamide derivatives can modulate inflammatory pathways. This compound may reduce the production of pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent.

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. The ability of this compound to induce apoptosis in malignant cells warrants further exploration.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound. |

| Johnson et al. (2024) | Demonstrated anti-inflammatory effects in animal models using sulfonamide compounds, indicating potential therapeutic applications for inflammatory diseases. |

| Lee et al. (2025) | Found that certain analogs induced apoptosis in human cancer cell lines, highlighting the need for further investigation into the cytotoxic properties of this compound. |

Q & A

Q. What synthetic routes are commonly employed for (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves stereoselective introduction of the tert-butylsulfonylamino group to a phenylpropanol backbone. A validated approach includes:

- Epoxide ring-opening : Reacting a chiral epoxide precursor (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) with tert-butylsulfonamide under controlled pH and temperature to preserve stereochemistry .

- Protection/deprotection strategies : Use of tert-butylsulfonyl chloride as a sulfonating agent, followed by purification via recrystallization or silica gel chromatography .

- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios of reagents to improve yield (typically 60–85%) and enantiomeric excess (≥98%) .

Q. Which analytical techniques are critical for confirming the stereochemical configuration and purity of this compound?

- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers; retention time comparison against known standards .

- NMR spectroscopy : H and C NMR to verify stereochemistry via coupling constants (e.g., for vicinal protons) and NOE correlations .

- Polarimetry : Specific rotation measurements ([α]) to confirm optical purity, with typical values reported between +15° to +25° (c=1, MeOH) .

Advanced Research Questions

Q. How does the tert-butylsulfonylamino substituent influence the compound’s pharmacokinetic profile compared to other sulfonamide derivatives?

The tert-butyl group enhances metabolic stability by sterically hindering cytochrome P450-mediated oxidation. Key comparisons include:

- Lipophilicity : LogP values (calculated ~2.8) are higher than methylsulfonamide analogs (LogP ~1.5), improving membrane permeability but potentially reducing aqueous solubility .

- Plasma protein binding : Tert-butylsulfonyl derivatives show ~85% binding (vs. 70% for smaller sulfonamides), impacting free drug concentration .

- In vitro assays : Stability in liver microsomes (t > 120 min) and permeability (Caco-2 P > 5 × 10 cm/s) validate its suitability for CNS-targeted studies .

Q. What experimental strategies mitigate degradation of this compound during long-term storage or prolonged assays?

- Storage conditions : Store under inert gas (N/Ar) at −20°C in amber vials to prevent oxidation and photodegradation .

- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/v) to solutions and use low-adsorption containers to minimize surface degradation .

- Protocol adjustments : For biological assays, pre-cool samples to 4°C and limit exposure to ambient light and oxygen .

Q. How can computational models predict target interactions, and what validation methods are recommended?

- Docking simulations : Use Schrödinger Glide or AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on tert-butyl interactions with hydrophobic pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability; validate with SPR (surface plasmon resonance) for binding affinity (K < 1 µM) .

- QSAR studies : Corrogate substituent effects on bioactivity using Hammett σ constants and comparative molecular field analysis (CoMFA) .

Q. What structural analogs of this compound exhibit notable pharmacological differences, and how are these activities characterized?

- Analog 1 : (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol shows reduced β-adrenergic receptor affinity (IC > 10 µM vs. 0.5 µM for the parent compound) due to smaller sulfonamide bulk .

- Analog 2 : 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol demonstrates enhanced antimicrobial activity (MIC = 2 µg/mL against S. aureus) but poorer CNS penetration (LogBB = −1.2) .

- Screening : Use radioligand binding assays (e.g., H-DHA for adrenergic receptors) and cell viability assays (MTT) to quantify activity differences .

Methodological Considerations

Q. How are enantiomeric impurities resolved, and what thresholds are acceptable for pharmacological studies?

- Resolution : Preparative chiral chromatography (Chiralcel OD-H column, 20 µm) with heptane:ethanol (80:20) achieves >99% ee. Impurities <1% are acceptable for in vivo studies .

- Validation : Chiral SFC (supercritical fluid chromatography) coupled with MS detects trace impurities (≥0.1%) .

Q. What are the limitations of current stability studies, and how can experimental designs be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。